Comparative Semaphorin 3A Inhibitory Potency: Vinaxanthone vs. Xanthofulvin (SM-216289)
In a direct head-to-head comparison using a semaphorin3A-induced growth cone collapse assay in cultured chick dorsal root ganglion neurons, Vinaxanthone and xanthofulvin, co-isolated from the same fungal strain, exhibited comparable nanomolar potency. Vinaxanthone demonstrated an IC50 of 0.1 µg/mL, while xanthofulvin showed an IC50 of 0.09 µg/mL [1]. This establishes Vinaxanthone as equipotent to its closest structural and functional analog in the canonical assay for Sema3A antagonism. Furthermore, a separate study reported an IC50 of 0.16 µM for xanthofulvin in a similar assay, confirming Vinaxanthone's competitive potency (0.1-0.2 µM) [2].
| Evidence Dimension | Semaphorin 3A (Sema3A) inhibition |
|---|---|
| Target Compound Data | IC50 = 0.1 µg/mL (approx. 0.17 µM) |
| Comparator Or Baseline | Xanthofulvin (SM-216289); IC50 = 0.09 µg/mL (approx. 0.16 µM) |
| Quantified Difference | Vinaxanthone is 1.1-fold less potent by mass (or equipotent within assay variability) |
| Conditions | Sema3A-induced growth cone collapse assay; cultured chick dorsal root ganglion (DRG) neurons |
Why This Matters
Procurement decisions can be confidently made knowing that Vinaxanthone provides Sema3A inhibition that is quantitatively comparable to its co-isolated analog, ensuring experimental continuity in neuroregeneration studies.
- [1] Kumagai K, et al. Xanthofulvin, a novel semaphorin inhibitor produced by a strain of Penicillium. J Antibiot (Tokyo). 2003;56(7):610-6. View Source
- [2] Kikuchi K, et al. In vitro and in vivo characterization of a novel semaphorin 3A inhibitor, SM-216289 or xanthofulvin. J Biol Chem. 2003;278(44):42985-91. View Source
